molecular formula C11H14BrNO2 B112582 Benzyl (3-bromopropyl)carbamate CAS No. 39945-54-5

Benzyl (3-bromopropyl)carbamate

Cat. No.: B112582
CAS No.: 39945-54-5
M. Wt: 272.14 g/mol
InChI Key: QGTWQXTXRILXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3-bromopropyl)carbamate (CAS: 39945-54-5) is a carbamate derivative with the molecular formula C₁₁H₁₃BrNO₂ and a molecular weight of 271.134 g/mol . It is characterized by a benzyl carbamate group attached to a 3-bromopropyl chain. This compound is widely utilized in organic synthesis, particularly as an alkylating agent in the preparation of macrocycles (e.g., pentaazamacrocycles) and in nickel-catalyzed reductive conjugate additions . Its reactivity stems from the electrophilic bromine atom, which facilitates nucleophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (3-bromopropyl)carbamate can be synthesized through the reaction of benzyl N-(3-hydroxypropyl)carbamate with triphenylphosphine and carbon tetrabromide in dry tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for 48 hours, followed by filtration to remove insoluble solids. The filtrate is then evaporated, and the residue is dissolved in dichloromethane (CH2Cl2). The organic layer is washed with water, dried over magnesium sulfate (MgSO4), and the solvent is removed to yield the product as an orange oil .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as described above, with potential scaling up and optimization for industrial applications.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Reactions: Products include azides, thiols, and other substituted derivatives.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Benzyl (3-bromopropyl)carbamate serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural features allow it to participate in multiple reactions, making it valuable for creating complex organic compounds.

Case Study: Synthesis of Bioactive Compounds

In a study by Massue et al., this compound was utilized in the N-alkylation of cyclen, leading to the formation of derivatives used in drug development. The reaction conditions were optimized to achieve a yield of 57% for the desired product .

Medicinal Chemistry

The compound has shown potential as an alkylating agent, which is crucial for synthesizing analogs of existing drugs. For instance, it plays a role in developing benzydamine analogs that activate the soluble guanylate cyclase pathway, important for various physiological processes such as vasodilation and neurotransmission .

Table 1: Applications in Medicinal Chemistry

ApplicationDescription
Alkylating AgentUsed to modify biological molecules for enhanced activity
Drug DevelopmentIntermediate in synthesizing analogs of existing pharmaceuticals
Physiological Pathway ActivationInvolved in pathways crucial for vasodilation and neurotransmission

Agricultural Chemistry

This compound has been explored for its potential use in agriculture, particularly as a component in herbicides to reduce crop injury from weed control agents. Research indicates that it can mitigate herbicidal effects on young crop plants, thus enhancing crop resilience .

Case Study: Herbicide Injury Reduction

A series of experiments demonstrated that treating seeds with this compound could significantly reduce injury caused by herbicides, promoting better growth and yield compared to untreated controls .

Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymeric materials, enhancing their properties for various applications. Its ability to act as a building block in polymer synthesis opens avenues for developing new materials with tailored functionalities.

Mechanism of Action

The mechanism of action of benzyl (3-bromopropyl)carbamate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Derivatives

Based on Tanimoto similarity scores (calculated using structural fingerprints), the closest analogs of benzyl (3-bromopropyl)carbamate include:

Compound Name CAS Number Similarity Score Key Structural Difference
Benzyl (2-aminoethyl)carbamate 18807-71-1 0.87 Bromine replaced by amino group
Benzyl (3-aminopropyl)carbamate 277328-34-4 0.85 Bromine replaced by amino group
Benzyl (4-bromocyclohexyl)carbamate 1353963-82-2 0.93 Bromine on cyclohexane ring
Benzyl (6-bromohexyl)carbamate 101625-10-9 0.98 Longer alkyl chain (C6 vs. C3)
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate 186663-83-2 0.75 Benzyl replaced by fluorenylmethyl group

Source : Structural similarity data from CAS registry .

Key Research Findings

Synthetic Efficiency: The bromine atom in this compound enhances its reactivity in alkylation reactions, outperforming amino or hydroxy analogs in cross-coupling yields (e.g., 87% vs. 60–70% for phenylpropyl derivatives) .

Macrocycle Functionalization: This compound enables monoalkylation of pentaazamacrocycles with minimized polyalkylation side products, critical for radiopharmaceutical chelators .

Biological Selectivity : Structural analogs with benzyl carbamate groups show preferential BuChE inhibition, but bromine substitution may reduce plasma stability compared to ester or ether derivatives .

Biological Activity

Benzyl (3-bromopropyl)carbamate is a compound that has garnered attention in both synthetic organic chemistry and biological research due to its unique structural features and reactivity. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C11_{11}H14_{14}BrN1_{1}O2_{2}
  • Molecular Weight : 272.14 g/mol
  • Melting Point : Decomposes between 155 – 160 °C

The presence of the bromine atom in its structure enhances its electrophilic character, making it suitable for nucleophilic substitution reactions.

The primary mechanism of action for this compound involves its role as an alkylating agent . The bromine atom facilitates nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This property is crucial for its applications in synthesizing complex organic molecules and potential therapeutic agents.

1. Pharmacological Applications

This compound has been employed in various pharmacological studies, particularly in the development of enzyme inhibitors and bioactive compounds. It serves as a building block in synthesizing pharmaceuticals with potential therapeutic benefits.

2. Biochemical Pathways

The compound is involved in synthesizing benzydamine analogs, which activate the soluble guanylate cyclase pathway. This pathway is essential for various physiological processes, including vasodilation and neurotransmission.

3. Toxicity and Safety

Research indicates that this compound exhibits low toxicity levels in preliminary studies, making it a viable candidate for further pharmacological exploration. However, comprehensive toxicity assessments are necessary to evaluate its safety profile thoroughly .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .
  • Synthesis of Bioactive Compounds : Researchers have utilized this compound as a precursor to synthesize various bioactive molecules, further validating its significance in medicinal chemistry .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesReactivityApplications
This compoundContains bromine and benzyl groupsHigh electrophilicityDrug synthesis, enzyme inhibition
Benzyl (3-chloropropyl)carbamateChlorine instead of bromineModerate electrophilicityLimited applications compared to bromide
Benzyl (3-iodopropyl)carbamateIodine atom presentHigher reactivity than chlorineSimilar applications but less common

This table illustrates how this compound stands out due to its unique reactivity profile compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (3-bromopropyl)carbamate, and how can researchers optimize reaction yields?

  • Methodology : The compound is typically synthesized via carbamate formation using benzyl chloroformate and 3-bromopropylamine. Key steps include:

  • Step 1 : React 3-bromopropylamine with benzyl chloroformate in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere .
  • Step 2 : Monitor reaction progress via TLC or 1^1H NMR for the disappearance of the amine peak (~δ 1.5–2.5 ppm) and appearance of carbamate signals (e.g., benzyl CH2_2 at δ 5.1 ppm) .
  • Optimization : Yield improvements can be achieved by controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and using catalysts like DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

Q. How should researchers characterize this compound to confirm purity and structure?

  • Analytical Techniques :

  • 1^1H/13^{13}C NMR : Key peaks include benzyl protons (δ 5.1 ppm, singlet), bromopropyl chain (δ 3.4–3.6 ppm for BrCH2_2, δ 1.8–2.1 ppm for CH2_2 groups) .
  • Mass Spectrometry : Expected molecular ion [M+H]+^+ at m/z 286.1 (C11_{11}H14_{14}BrNO2_2) .
  • Elemental Analysis : Verify %C, %H, %N to ±0.3% deviation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Precautions :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the bromopropyl group .

Advanced Research Questions

Q. How does the stability of the benzyl carbamate group vary under acidic/basic conditions, and what implications does this have for synthetic workflows?

  • Stability Data :

ConditionStability of Benzyl CarbamateSource
pH < 1 (HCl, 100°C)Rapid cleavage (<1 hour)
pH = 12 (NaOH, RT)Slow degradation (~24 hours)
LiAlH4_4Complete reduction to amine
  • Implications :
  • Avoid strong acids during Boc/Z-group deprotection in peptide synthesis.
  • Use mild bases (e.g., NH3_3/MeOH) for selective reactions without carbamate cleavage .

Q. What strategies resolve contradictions in reported reactivity of the bromopropyl group in cross-coupling reactions?

  • Case Study : Discrepancies in Suzuki-Miyaura coupling yields (40–85%) may arise from:

  • Palladium Catalyst Selection : Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) affects oxidative addition efficiency .
  • Solvent Effects : DMF enhances solubility but may deactivate catalysts; toluene/ethanol mixtures are preferred .
    • Resolution : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and optimize ligand-to-metal ratios .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methods :

  • DFT Calculations : Calculate LUMO energy of the bromopropyl group to predict nucleophilic attack sites (e.g., SN_N2 at Br vs. carbamate oxygen) .
  • MD Simulations : Simulate solvation effects in DMSO vs. THF to assess leaving group activation .
    • Validation : Compare predicted activation energies with experimental Arrhenius plots from kinetic studies .

Properties

IUPAC Name

benzyl N-(3-bromopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTWQXTXRILXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960460
Record name Benzyl hydrogen (3-bromopropyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39945-54-5
Record name Phenylmethyl N-(3-bromopropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39945-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (3-bromopropyl)carbamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl hydrogen (3-bromopropyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 3-bromopropylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mM) in 40 mL dry THF was added, via hypodermic syringe, benzyl chloroformate (1.64 g, 9.60 mM) at room temperature. After cooling to 0° C., diisopropylethylamine (1.6 mL, 9.20 mM) was added dropwise via syringe and the reaction mixture was allowed to stir at 0° C. for 1 hour. The crude reaction mixture was filtered over a pad of Celite and solvents were evaporated. The residue was flash chromatographed on silica gel, eluting with 10-20-30% EtOAc/hexane to afford 1.56 g desired product as a liquid, homogeneous by TLC in 80:20 hexane-EtOAc;
Name
3-bromopropylamine hydrobromide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzylchloroformate (8.6 ml, 60 mmol) was added to a stirred mixture of 3-bromopropylamine hydrobromide (6.6 g, 30 mmol) in methylene chloride (100 ml) and 3N sodium hydroxide solution (100 ml) at 0° C. After stirring two phase reaction mixture at room temperature for overnight, organic layer was separated and washed with water twice (30 ml×2). After drying with MgSO4, the volatile solvent was evaporated under reduced pressure. The residue was purified with silica gel column chromatography (EtOAc:Hx=1:4) to obtain desire compound (8.6 g, 98%) as colorless oil.
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
3-bromopropylamine hydrobromide
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

3-Bromopropylamine hydrobromide (5.0 g, 22.8 mmol) was dissolved in an aqueous NaOH solution (15 wt %, 80 ml) and cooled to 0° C. under nitrogen before benzyl chloroformate was added dropwise. The reaction was left to stir overnight then ethyl acetate (100 ml) was added and the phases were separated. The organic phase was further washed with a HCl solution (2 M, 100 ml), a NaOH solution (2 M, 100 ml), brine (100 ml), dried over Na2SO4, and evaporated to yield 12 as a clear oil (6.22 g, 22.8 mmol, 100%). Rf=0.31 (8:2 Hexane/Ethyl acetate); 1H NMR (300 MHz, CDCl3) δ=7.40-7.33 (m, 5H, ArCH), 5.11 (s, 2H, CH2Ph), 4.94 (bs, 1H, NHCbz), 3.45 (t, 3J(H,H)=6.4 Hz, 2H, CH2Br), 3.36 (q, 3J(H,H)=6.4 Hz, 2H, CH2NHCbz), 2.08 (q, 3J(H,H)=6.4 Hz, 2H, CH2CH2CH2); 13C NMR (75 MHz, CDCl3) δ=156.4 (CO), 136.4 (ArCCH2), 128.5 (ArCH), 128.2 (ArCH), 127.0 (ArCH), 66.8 (CH2Ph), 39.4 (CH2NHCbz), 32.4 (CH2CH2CH2), 30.6 (CH2Br); HRMS (ESI+): m/z calculated for C11H14BrNO2Na [M+Na]+: 294.0106, found 294.0099.
Name
3-Bromopropylamine hydrobromide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

TEA (6.91 g, 68.5 mmol) was added drop wise to an ice-cooled mixture of 3-bromopropylamine.hydrobromide (10.0 g, 45.6 mmol) and N-(Benzyloxycarbonyloxy)-succinimide (11.22 g, 47.9 mmol) in DCM (200 mL). The stirred mixture was allowed to warm to Rt overnight, then washed with water, brine, dried (MgSO4), filtered and concentrated, providing 11.43 g (92%) of N-(Benzyloxycarbonyl)-3-bromopropylamine, as a pale yellow oil. 1H NMR (CDCl3): 7.35 (m, 5H), 5.10 (s, 2H), 4.89 (br s, 1H), 3.44 (t, J=6.6 Hz), 3.35 (dd, J=12.9, 6.3 Hz, 2H), m (2.06, 2H). LCMS (LC: Hydrophobic/TFA, RT=6.4 min; MS: 294, 296 ([M+NH4]+, 22%), 272, 274 ([M+H]+, 100%).
[Compound]
Name
TEA
Quantity
6.91 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromopropylamine.hydrobromide
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
11.22 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a stirred solution of 1-bromo-3-propylamine hydrobromide (5 g, 22.84 mmol) in saturated aqueous sodium carbonate (100 mL) and ethyl acetate (200 mL) at 0° C., was added benzylchloroformate (3.2 mL, 22.84 mmol) and the resulting mixture was warmed to room temperature and stirred overnight. The aqueous layer was separated and extracted with ethyl acetate (2×100 mL) and the combined organic layers were washed with brine (2×100 mL), dried over sodium sulfate and evaporated to dryness under reduced pressure. Silica gel chromatography using ethyl acetate/hexanes (1:9) provided the title compound as a colorless oil (4.7 g, 79%).
Name
1-bromo-3-propylamine hydrobromide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (3-bromopropyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl (3-bromopropyl)carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl (3-bromopropyl)carbamate
Reactant of Route 4
Reactant of Route 4
Benzyl (3-bromopropyl)carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl (3-bromopropyl)carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl (3-bromopropyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.